Tris(3-bromophenyl)phosphine oxide
Description
Significance of Organophosphorus(V) Compounds in Modern Chemical Synthesis and Materials Science
Organophosphorus(V) compounds, characterized by a phosphorus atom in the +5 oxidation state, represent a cornerstone of modern chemistry. Their unique electronic and structural properties make them indispensable in a vast array of applications. In chemical synthesis, they are recognized as crucial reagents and intermediates. sigmaaldrich.com For instance, the P=O bond's high polarity and the tetrahedral geometry around the phosphorus center impart specific reactivity and stability. These compounds are integral to a variety of chemical transformations and are foundational in the synthesis of more complex molecules.
In the realm of materials science, organophosphorus(V) compounds are prized for their contributions to the development of advanced materials. They are frequently incorporated into polymers to enhance flame retardancy, thermal stability, and other desirable properties. mdpi.com The robust nature of the phosphorus-carbon bond often ensures the stability and longevity of these materials under demanding conditions.
Overview of Triarylphosphine Oxide Derivatives as a Class of Ligands and Synthons
Within the broad family of organophosphorus(V) compounds, triarylphosphine oxides (Ar₃P=O) constitute a particularly versatile and widely studied class. These molecules, where three aryl groups are attached to a phosphoryl center, serve dual roles as both ligands in coordination chemistry and as fundamental building blocks (synthons) in organic synthesis.
As ligands, triarylphosphine oxides can coordinate to metal centers, influencing the catalytic activity and selectivity of transition metal complexes. Their electronic properties can be finely tuned by modifying the substituents on the aryl rings, allowing for the rational design of catalysts for specific applications.
As synthons, the aryl groups of triarylphosphine oxides can be functionalized, or the entire molecule can be used as a scaffold to construct more elaborate molecular architectures. Their inherent stability and predictable reactivity make them reliable starting materials for the synthesis of complex organic molecules, including those with applications in pharmaceuticals and electronic materials. sigmaaldrich.com
Specific Research Context of Tris(3-bromophenyl)phosphine (B12593420) Oxide
Tris(3-bromophenyl)phosphine oxide, with the chemical formula C₁₈H₁₂Br₃OP, is a white solid crystalline compound. tcichemicals.comlabproinc.com It has garnered attention within the scientific community primarily as a valuable building block in the synthesis of advanced materials. tcichemicals.com The presence of three bromine atoms on the phenyl rings provides reactive handles for further chemical modifications through cross-coupling reactions, allowing for the construction of larger, more complex molecules with tailored properties.
This compound is particularly relevant in the field of organic electronics, where it serves as a precursor for the synthesis of materials used in devices such as organic light-emitting diodes (OLEDs). The phosphine (B1218219) oxide core imparts desirable electronic properties, such as good electron transport capabilities and high triplet energy, which are crucial for the performance of these devices. rsc.org
Scope and Objectives of Academic Research on Halogenated Triarylphosphine Oxides
The academic interest in halogenated triarylphosphine oxides, such as this compound, is multifaceted. A primary objective is the development of novel organic electronic materials. The halogen substituents serve as versatile points for synthetic elaboration, enabling the creation of a wide range of derivatives with fine-tuned electronic and photophysical properties. These properties are critical for optimizing the performance of organic electronic devices, including improving efficiency, color purity, and operational stability in OLEDs.
Furthermore, halogenated triarylphosphine oxides are subjects of fundamental studies into non-covalent interactions, particularly halogen bonding. mdpi.com The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms. Understanding these interactions is crucial for crystal engineering and the rational design of solid-state materials with specific packing motifs and bulk properties. Spectroscopic techniques, such as NMR and IR, are often employed to probe the nature and strength of these halogen bonds. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-bis(3-bromophenyl)phosphoryl-3-bromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUTVUULXWQIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38019-09-9 | |
| Record name | Tris(3-bromophenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation of Tris 3 Bromophenyl Phosphine Oxide
Solid-State Structural Characterization
Crystallographic Studies on Conformation and Intermolecular Interactions
Without crystal structure data, a detailed analysis of the specific conformation of the three bromophenyl rings relative to the phosphoryl group and the nature of intermolecular interactions (such as halogen bonding or π-stacking) in the solid state of Tris(3-bromophenyl)phosphine (B12593420) oxide cannot be provided.
Solution-State Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus-31 NMR for Phosphorus Environment
A specific experimental chemical shift value for the phosphorus-31 nucleus in Tris(3-bromophenyl)phosphine oxide is not reported in the surveyed literature. For triarylphosphine oxides in general, the ³¹P NMR chemical shift typically appears in a characteristic downfield region, but the precise value is influenced by the nature and position of the substituents on the aryl rings.
Proton and Carbon-13 NMR for Aromatic and Substituent Characterization
Detailed and assigned ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed sources. This information would be essential for characterizing the electronic environment of the aromatic protons and carbon atoms and confirming the substitution pattern.
Infrared (IR) Spectroscopy for Vibrational Modes (e.g., P=O bond)
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes within a molecule. For this compound, the most prominent feature in its IR spectrum is the stretching vibration of the phosphorus-oxygen double bond (P=O). This bond typically exhibits a strong absorption band in the region of 1100-1300 cm⁻¹. The exact frequency of this vibration is sensitive to the electronic and steric effects of the substituents on the phenyl rings. In the case of this compound, the P=O stretching vibration is observed around 1192 cm⁻¹. The electronegativity of the bromine atoms influences the electron density at the phosphorus atom, which in turn affects the strength and polarity of the P=O bond, leading to a specific absorption frequency.
Table 1: Characteristic IR Absorption for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| P=O | Stretching | ~1192 |
| C-Br | Stretching | 684 |
| Aromatic C-H | Stretching | 3062 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides critical information regarding the molecular weight and the fragmentation pathways of a compound. For this compound, the electron ionization mass spectrum (EI-MS) would show a molecular ion peak (M⁺) corresponding to its molecular weight. Given the isotopic distribution of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), the molecular ion peak will appear as a characteristic pattern of peaks. The calculated monoisotopic mass of this compound (C₁₈H₁₂Br₃OP) is 511.8 g/mol .
Fragmentation of the molecular ion would likely involve the successive loss of bromophenyl radicals or bromine atoms. Key fragmentation pathways could include the cleavage of the carbon-phosphorus bonds, leading to the formation of various charged fragments. The observation of ions corresponding to [M-Br]⁺, [M-C₆H₄Br]⁺, and the base peak at m/z 355 corresponding to the [M - 2Br - H]⁺ fragment are plausible fragmentation patterns that help in confirming the structure of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance) |
|---|---|
| [M]⁺ | 512 (base peak) |
| [M-Br]⁺ | 433 |
Analysis of the Phosphorus-Oxygen Bond Character
The nature of the phosphorus-oxygen (P=O) bond in phosphine (B1218219) oxides is a subject of considerable interest and has been described as a semipolar double bond with both σ and π components. The π-bonding involves the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen. The substituents on the phenyl rings play a crucial role in modulating the character of this bond.
In this compound, the bromine atoms are meta-directing and electron-withdrawing through the inductive effect. This withdrawal of electron density from the phenyl rings influences the phosphorus atom, making it more electrophilic. This increased electrophilicity enhances the back-bonding from the oxygen p-orbitals to the phosphorus d-orbitals, thereby increasing the double bond character of the P=O bond. This strengthening of the bond is reflected in its vibrational frequency in the IR spectrum. Computational studies on substituted triphenylphosphine (B44618) oxides have shown that electron-withdrawing groups generally lead to a shortening of the P=O bond length and an increase in its bond order, consistent with the observed spectroscopic data.
Computational and Theoretical Investigations of Tris 3 Bromophenyl Phosphine Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like Tris(3-bromophenyl)phosphine (B12593420) oxide. These methods provide insights into the electronic environment and bonding characteristics that govern the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on Tris(3-bromophenyl)phosphine oxide are not extensively documented in the public domain, the principles can be inferred from studies on analogous triarylphosphine oxides.
The electronic properties of phosphine (B1218219) oxides are largely defined by the nature of the phosphorus-oxygen (P=O) bond. This bond is highly polar and is best described as a dative bond, though it exhibits partial double bond character. wikipedia.org This character arises from the donation of lone pair electrons from oxygen p-orbitals into the antibonding phosphorus-carbon orbitals. wikipedia.orgumich.edu In this compound, the three bromophenyl groups significantly influence the electronic environment of the central phosphoryl (P=O) group. The bromine atoms, being electron-withdrawing, are expected to decrease the electron density on the phosphorus atom. This, in turn, can affect the strength and polarity of the P=O bond. DFT calculations on related halogenated triarylphosphine oxides have shown that electron-withdrawing substituents can lead to a slight shortening of the P=O bond. nih.gov
DFT calculations would typically be employed to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, the HOMO is likely to be located on the phenyl rings, while the LUMO may be associated with the P=O group and the antibonding orbitals of the P-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and photophysical properties. A study on a sterically hindered triarylphosphine oxide radical anion showed, through DFT calculations, that the unpaired spin density is delocalized over the phosphoryl moiety and the adjacent phenyl rings. umich.edu
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory are often used to obtain benchmark-quality results.
For organophosphine oxides, ab initio calculations at the MP2/cc-pVTZ level of theory have been successfully used to determine optimized geometries and rotational energy profiles. osti.gov These calculations have shown that the P=O bond is more complex than a simple double bond, with an estimated bond order of around 1.5. osti.gov In the case of this compound, high-level ab initio calculations would provide precise values for bond lengths, bond angles, and torsional angles, serving as a valuable reference for experimental data. A study on trifluorophosphine oxide using ab initio SCF-MO calculations highlighted the importance of both σ-donation and π-back-bonding in the P=O bond. rsc.org Such calculations for this compound would elucidate the extent of π-back-bonding as influenced by the bromo-substituents.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of this compound are key to its interactions and properties. Conformational analysis helps in understanding the molecule's preferred shapes and the energy associated with transitioning between them.
This compound, like other triarylphosphine oxides, can adopt various conformations due to the rotation of the bromophenyl rings around the phosphorus-carbon (P-C) bonds. The molecule typically adopts a propeller-like conformation. Computational modeling can be used to map the potential energy surface (PES) associated with the rotation of these rings.
Studies on related triphenylphosphine (B44618) oxides have identified stable conformers and the transition states connecting them. osti.gov The rotational barriers are influenced by steric hindrance between the phenyl rings and electronic effects. For instance, the activation energy for phenylene rotation in triphenylphosphine oxide adsorbed on alumina (B75360) has been determined to be as low as 12.5 kJ/mol. researchgate.net In chloro(di-isopropylamino)phenylphosphine oxide, the rotational barrier around the P-N bond was found to be 9.4 kcal/mole. rsc.org For this compound, the presence of the relatively bulky bromine atoms at the meta position would likely lead to higher rotational barriers compared to the unsubstituted triphenylphosphine oxide. Modeling these rotations would reveal the most stable (lowest energy) conformation and the energy required to twist the phenyl rings, which is crucial for understanding its dynamic behavior in solution and in the solid state.
The geometry of this compound is a balance between steric and electronic effects. manchester.ac.uk The steric bulk of the three bromophenyl groups influences the C-P-C and O=P-C bond angles around the central phosphorus atom. In triphenylphosphine oxide, the C-P-C angles are typically around 106.4°, and the O=P-C angles are around 112-113°. researchgate.net The presence of bromine atoms at the meta-position is expected to cause some distortion from this ideal geometry.
Electronically, the electronegative bromine atoms withdraw electron density from the phenyl rings, which in turn affects the phosphorus atom and the P=O bond. This electron withdrawal can lead to a slight pyramidalization at the phosphorus center. researchgate.net X-ray crystallographic studies of related halogenated compounds, such as tris(3-chlorophenyl)phosphine (B1584081) oxide, show a P=O bond distance of 1.483 Å and mean P-C bond distances of 1.801 Å. researchgate.net For comparison, the P=O bond length in the parent triphenylphosphine oxide is about 1.487 Å. researchgate.net In tris[3,5-bis(trifluoromethyl)phenyl]phosphine (B65459) oxide, the P=O distance is even shorter at 1.475 Å, and the average P-C bond distance is slightly longer at 1.813 Å, highlighting the significant impact of strong electron-withdrawing groups. researchgate.net
A summary of expected and comparative geometric parameters is presented in the table below.
| Parameter | Triphenylphosphine oxide | Tris(3-chlorophenyl)phosphine oxide | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide | Expected for this compound |
| P=O Bond Length (Å) | ~1.487 researchgate.net | ~1.483 researchgate.net | ~1.475 researchgate.net | ~1.48 |
| Average P-C Bond Length (Å) | ~1.800 researchgate.net | ~1.801 researchgate.net | ~1.813 researchgate.net | ~1.81 |
| Average C-P-C Angle (°) | ~106.4 researchgate.net | ~106.5 | ~107.5 | ~107 |
| Average O=P-C Angle (°) | ~112.4 researchgate.net | ~112.0 researchgate.net | ~112.8 | ~112 |
| Note: Values for this compound are estimations based on trends observed in related compounds. |
Theoretical Studies on Reaction Mechanisms
Theoretical studies can elucidate the pathways of chemical reactions involving this compound, either as a reactant, product, or catalyst. Phosphine oxides are notably stable compounds, often formed as byproducts in reactions like the Wittig reaction. wikipedia.org However, they can participate in certain chemical transformations.
For instance, the reduction of phosphine oxides to phosphines is a synthetically important reaction, and theoretical calculations can help understand the mechanism of deoxygenation by various reagents like silanes. wikipedia.org Theoretical models can map the reaction coordinates, identify transition states, and calculate activation energies for such processes.
Furthermore, phosphine oxides can act as ligands in coordination chemistry, binding to metal centers through the oxygen atom. wikipedia.org DFT studies can model these interactions, providing insights into the bonding nature, stability, and reactivity of the resulting metal complexes. The electron-withdrawing nature of the bromophenyl groups in this compound would make it a weaker Lewis base compared to unsubstituted triphenylphosphine oxide, which would be reflected in the calculated binding energies with metal ions.
Recent research has also explored the vinylation of phosphine oxides using hypervalent iodine reagents, a transition-metal-free process. researchgate.net Theoretical studies of such reactions involving this compound could clarify the role of the substituents in influencing the reaction rate and regioselectivity, and whether the mechanism proceeds via a ligand-coupling or other pathway.
Elucidating Pathways for Synthesis and Derivatization
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the synthetic routes to and subsequent chemical modifications of phosphine oxides.
The primary and most direct synthesis pathway for this compound is the oxidation of its corresponding phosphine, Tris(3-bromophenyl)phosphine. nih.gov While many triarylphosphines are not efficiently oxidized by air alone, various oxidizing agents can be used. tamu.edu Computational studies can model the reaction coordinates and transition states for these oxidation processes, helping to determine the most energetically favorable methods.
Furthermore, theoretical investigations can illuminate pathways for derivatization. For this compound, this can involve two main approaches: reactions at the phosphorus-oxygen bond or modifications of the bromo-substituted phenyl rings. For instance, computational models can predict the feasibility and regioselectivity of further functionalization on the aromatic rings.
Studies on related phosphine oxides have explored more complex derivatization reactions. For example, the halogenation of tris(hydroxymethyl)phosphine (B1196123) oxide to produce tris(halomethyl)phosphine oxides like (ClCH₂)₃PO and (BrCH₂)₃PO serves as a precedent for computationally modeling similar transformations. researchgate.net Theoretical calculations can also investigate the stability of the P-C bonds and the conditions under which their cleavage might occur, a known reaction for some phosphine oxides under specific conditions, such as in the condensation of THPO with phenols. researchgate.net
Computational Insights into Catalytic Cycles
Phosphine oxides are often generated as a stoichiometric byproduct in a variety of important catalytic reactions where the corresponding phosphine is used as a reagent or catalyst. researchgate.net These include the Wittig, Mitsunobu, and Staudinger reactions. researchgate.netmdpi.com A critical challenge in making these reactions truly catalytic is the efficient reduction of the stable phosphine oxide back to the active P(III) phosphine.
Computational studies provide crucial insights into these catalytic cycles. DFT calculations are used to map the energy profile of the entire cycle, including the phosphine oxidation and the subsequent reduction step. The energetic span, defined as the energy difference between the lowest energy ground state and the highest energy transition state, determines the turnover frequency (TOF) of the catalyst. mdpi.com By modeling intermediates and transition states, researchers can understand the mechanism and identify rate-limiting steps. mdpi.comrsc.org
For example, in catalytic Wittig reactions, a phosphine oxide pre-catalyst is reduced in situ by agents like silanes. researchgate.netmdpi.com Computational models can analyze the reactivity of different silanes and the mechanism of oxygen transfer from the phosphorus to the silicon atom, guiding the selection of the most efficient reducing agents. researchgate.net While specific computational studies on catalytic cycles involving this compound are not prevalent, the general principles derived from studies on compounds like triphenylphosphine oxide are directly applicable. researchgate.net These investigations help in designing more efficient catalytic systems by optimizing the reduction of the phosphine oxide byproduct. mdpi.commdpi.com
Simulation of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a powerful tool for simulating the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observation. For phosphine oxides, the simulation of ³¹P Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. tamu.edumdpi.com
The chemical shift of phosphine oxides is also highly dependent on the solvent used for the measurement, an effect that can be explored computationally. tamu.edu This solvent dependency arises from different intermolecular interactions that alter the electronic structure of the P=O bond. The table below, based on data from related phosphine oxides, illustrates the significant changes in ³¹P NMR chemical shifts observed in different solvents, a trend that can be simulated to understand the underlying interactions.
Table 1: Solvent Dependence of ³¹P NMR Chemical Shifts for Representative Phosphine Oxides
| Compound | δ(³¹P) in C₆D₆ (ppm) | δ(³¹P) in CDCl₃ (ppm) | Δδ (ppm) |
| Me₃P=O | 32.65 | 38.79 | 6.14 |
| Bu₃P=O | 43.66 | 48.57 | 4.91 |
| (p-tolyl)₃P=O | 43.93 | 48.48 | 4.55 |
| (p-anisyl)₃P=O | 46.31 | 49.91 | 3.60 |
| Ph₃P=O | 25.16 | 29.10 | 3.94 |
| Data derived from studies on various phosphine oxides to illustrate solvent effects. tamu.edu |
These computational simulations not only aid in the interpretation of experimental spectra but also allow for the prediction of properties for yet-to-be-synthesized derivatives of this compound.
Applications in Advanced Organic Synthesis and Catalysis
Organocatalysis Mediated by Phosphine (B1218219) Oxides
The chemistry of phosphine oxides is intrinsically linked to that of phosphines. Many transformations rely on the conversion of a P(III) phosphine to a P(V) phosphine oxide, a thermodynamically favorable process that often serves as the driving force for the reaction. epfl.ch More recently, catalytic systems have been developed that leverage the P(III)/P(V) redox cycle, using the phosphine oxide as a recyclable, air-stable pre-catalyst. epfl.chtechniques-ingenieur.fr
In numerous classical reactions, a phosphine acts as a nucleophile or reagent, and its corresponding oxide is generated as a stoichiometric byproduct. mdpi.com The formation of the highly stable phosphorus-oxygen double bond is a key thermodynamic driver for these transformations. epfl.chwikipedia.org While triphenylphosphine (B44618) is the most common reagent, leading to triphenylphosphine oxide, the principles apply to other triarylphosphines and their resulting oxides, such as Tris(3-bromophenyl)phosphine (B12593420) oxide.
These reactions are not "catalyzed" by the phosphine oxide itself; rather, the phosphine oxide is the end product of the phosphine's role. However, in modern catalytic versions of these reactions, the phosphine oxide is used as a pre-catalyst and is reduced in situ to regenerate the active phosphine. mdpi.com
Table 1: Classic Reactions Involving Phosphine to Phosphine Oxide Conversion
| Reaction | Role of Phosphine | Resulting Product | Key Transformation |
|---|---|---|---|
| Wittig Reaction | Reagent | Phosphine Oxide | Converts aldehydes/ketones to alkenes. mdpi.comwikipedia.orgacs.org |
| Mitsunobu Reaction | Reagent | Phosphine Oxide | Converts primary/secondary alcohols to esters, ethers, etc., with stereochemical inversion. mdpi.comwikipedia.orgorganic-chemistry.orgnih.gov |
| Staudinger Reaction/Reduction | Reagent | Phosphine Oxide | Reduces azides to amines. mdpi.comwikipedia.orgchemeurope.comnih.govorganic-chemistry.org |
| Appel Reaction | Reagent | Phosphine Oxide | Converts alcohols to alkyl halides. mdpi.comwikipedia.orgorganic-chemistry.orgnrochemistry.com |
| Morita-Baylis-Hillman (MBH) Reaction | Nucleophilic Catalyst | Phosphine (regenerated) | Forms a C-C bond between an activated alkene and an electrophile. wikipedia.orgwikipedia.orgorganic-chemistry.org |
| Michael Addition | Nucleophilic Catalyst | Phosphine (regenerated) | Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyls. mdpi.comorganic-chemistry.org |
| Rauhut-Currier Reaction | Nucleophilic Catalyst | Phosphine (regenerated) | Dimerization or coupling of activated alkenes. mdpi.comwikipedia.orgeventsair.com |
| Henry Reaction | N/A | N/A | The Henry reaction (nitro-aldol reaction) is typically base-catalyzed and does not directly involve phosphine oxides. |
In reactions like the Michael and Rauhut-Currier, phosphines act as true nucleophilic catalysts and are regenerated at the end of the cycle, meaning a phosphine oxide is not inherently formed. mdpi.comwikipedia.orgorganic-chemistry.org However, phosphine oxides can be integrated into these systems as pre-catalysts that are reduced to the active phosphine before entering the catalytic cycle.
A significant advancement in sustainable chemistry is the development of catalytic processes that use phosphine oxides as stable, easy-to-handle pre-catalysts. techniques-ingenieur.fr These methods avoid using stoichiometric amounts of phosphine reagents and generating large quantities of phosphine oxide waste. techniques-ingenieur.fr The core principle is a P(III)/P(V) redox cycle where the phosphine oxide is reduced in situ to the active P(III) phosphine using a terminal reductant, often a silane (B1218182) like phenylsilane (B129415) (PhSiH₃). researchgate.netacs.org
This catalytic cycle has been applied to reactions traditionally requiring stoichiometric phosphine, such as the Wittig, Mitsunobu, and Appel reactions. techniques-ingenieur.fr The strategy involves two key stages:
Reduction: The P(V) phosphine oxide is reduced to the P(III) phosphine.
Reaction & Oxidation: The regenerated phosphine participates in the desired reaction (e.g., Mitsunobu), during which it is re-oxidized to the P(V) phosphine oxide, thus closing the catalytic loop. epfl.chnih.gov
This approach not only improves atom economy but also simplifies purification, as the amount of phosphine oxide present at any time is catalytic rather than stoichiometric. techniques-ingenieur.fr A novel strategy for the deoxygenation of phosphine oxides utilizes successive isodesmic reactions, where the breaking of one strong P=O bond is thermodynamically compensated by the formation of another, enabling the reaction under mild conditions. researchgate.netacs.org
Role as Intermediates and Protecting Groups
The stability of the phosphine oxide group makes it a valuable component in multi-step synthesis, where it can function as a protecting group for a phosphine or as a stable intermediate that is carried through several synthetic steps before a final transformation.
Phosphine oxides are often used as "protected" forms of phosphines. acs.org Phosphines themselves are sensitive to oxidation, which can be problematic during complex syntheses. acs.org By carrying the phosphorus atom in its more robust P(V) oxide state, chemists can perform various transformations on other parts of the molecule without affecting the phosphorus center. acs.org In a penultimate or final step, the phosphine oxide is deoxygenated to reveal the desired P(III) phosphine ligand, which might be used for forming a transition metal complex or for another phosphorus-mediated reaction. acs.orgorganic-chemistry.org This strategy is crucial for preparing complex phosphine ligands that would not survive the reaction conditions required for their own assembly. acs.org
A major challenge in reactions that generate stoichiometric phosphine oxide byproducts, such as the Wittig and Mitsunobu reactions, is their removal from the reaction mixture. techniques-ingenieur.fracs.org Triphenylphosphine oxide (TPPO), the most common of these byproducts, is a highly polar, crystalline solid that can be difficult to separate from polar products, often necessitating tedious column chromatography. acs.orgnih.gov
However, this distinct polarity can also be exploited to facilitate purification. Several strategies have been developed to remove phosphine oxides:
Crystallization/Precipitation: For non-polar products, the reaction mixture can be concentrated and suspended in a non-polar solvent like a hexane/ether mixture. The non-polar product dissolves while the highly polar phosphine oxide remains solid and can be removed by filtration. shenvilab.orgrochester.edu
Complexation and Precipitation: A modern approach involves adding a metal salt, such as zinc chloride (ZnCl₂), to the reaction mixture. This forms a stable, insoluble complex with the phosphine oxide (e.g., ZnCl₂(TPPO)₂), which precipitates even from polar solvents like ethanol (B145695) or ethyl acetate (B1210297) and can be easily filtered off. nih.govacs.org This method is effective for a wide range of functional groups. nih.gov
Precursors for Multifunctional Organophosphorus Compounds
Tris(3-bromophenyl)phosphine oxide and related halo-aryl phosphine oxides are valuable precursors for creating a diverse range of more complex organophosphorus compounds. The primary transformation is the reduction of the phosphine oxide back to its corresponding phosphine, Tris(3-bromophenyl)phosphine. organic-chemistry.org This deoxygenation is a key step in catalytic cycles and for synthesizing phosphine ligands from their more stable oxide counterparts. acs.orgresearchgate.net
Furthermore, the bromine atoms on the phenyl rings serve as synthetic handles for further functionalization. Through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromo-substituents can be replaced with a wide variety of other functional groups. This allows for the synthesis of multifunctional phosphine oxides, which can then be used as:
Complex ligands (after reduction to the phosphine).
Functional materials with specific electronic or photophysical properties.
Organocatalysts with tailored steric and electronic properties.
The synthesis of tertiary phosphine oxides can also be achieved through various C-P bond-forming reactions, such as the coupling of aryl halides with H-phosphine oxides or the addition of phosphines to electrophiles. organic-chemistry.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Phenylsilane |
| Triphenylphosphine |
| Triphenylphosphine oxide |
| Diethyl azodicarboxylate (DEAD) |
| Diisopropyl azodicarboxylate (DIAD) |
| Zinc chloride |
| Ethanol |
| Ethyl acetate |
| Hexane |
| Ether |
| Carbon tetrachloride |
| Alkyl halide |
| Aldehyde |
| Ketone |
| Alkene |
| Ester |
| Alcohol |
| Azide |
| Amine |
| α,β-unsaturated carbonyl |
| Tris(3-bromophenyl)phosphine |
| Suzuki Reaction |
| Sonogashira Reaction |
| Buchwald-Hartwig Reaction |
| H-phosphine oxide |
| Henry Reaction |
| Michael Reaction |
| Rauhut-Currier Reaction |
| Wittig Reaction |
| Mitsunobu Reaction |
| Staudinger Reaction |
| Appel Reaction |
Synthesis of Phosphine-containing Polyols and their Derivatives
The direct synthesis of phosphine-containing polyols from this compound is not a widely reported transformation in scientific literature. Typically, phosphine-containing polyols, such as Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), are synthesized through the oxidation of tris(hydroxymethyl)phosphine or its corresponding phosphonium (B103445) salts.
However, a potential, though less common, pathway to a polyol from this compound could theoretically involve a multi-step synthesis. This would likely proceed through the conversion of the aryl bromide moieties into hydroxyl groups. Such a transformation could be envisioned via a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction, though these methods are often challenging and may require harsh reaction conditions.
A more extensively studied related area is the use of phosphine oxide polyols as flame retardants and as precursors in polymer chemistry. For instance, Tris(hydroxymethyl)phosphine oxide (THPO) is a well-known polyol used as a crosslinker and chain extender in the production of flame-retardant polymers like polyurethanes and polyesters.
Derivatization to Amino-, Halo-, or Alkoxymethyl-Phosphine Oxides
The bromo-substituents on the phenyl rings of this compound serve as valuable handles for introducing a range of other functional groups, leading to a variety of phosphine oxide derivatives.
Amino-Phosphine Oxides: The transformation of this compound to Tris(3-aminophenyl)phosphine oxide can be achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine. wikipedia.orgprinceton.edu For the synthesis of the primary amine, an ammonia (B1221849) equivalent is often used. organic-chemistry.org This method has largely replaced older, harsher techniques for synthesizing aryl amines. wikipedia.org
A plausible reaction scheme would involve the reaction of this compound with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.
Halo-Phosphine Oxides: The bromine atoms of this compound can be exchanged for other halogens, such as iodine or chlorine, through metal-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions. organic-chemistry.orgfrontiersin.orgnih.gov Copper(I) and nickel(II) complexes have been shown to effectively catalyze the conversion of aryl bromides to aryl iodides or chlorides. organic-chemistry.orgfrontiersin.orgnih.govthieme-connect.com For example, reacting an aryl bromide with sodium iodide in the presence of a copper(I) iodide catalyst and a diamine ligand can yield the corresponding aryl iodide. organic-chemistry.orgacs.org Similarly, nickel(II) halides can facilitate the exchange of bromine for chlorine. thieme-connect.com These reactions allow for the synthesis of other tris(haloaryl)phosphine oxides from the parent bromo-compound.
Alkoxymethyl-Phosphine Oxides: The synthesis of alkoxymethyl-phosphine oxides from this compound can be envisioned through a copper-catalyzed cross-coupling reaction. For instance, aryl bromides can be coupled with alcohols or alkoxides to form aryl ethers. A specific method for methoxylation involves the reaction of an aryl bromide with 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe) catalyzed by copper(I) bromide. chemistryviews.org By adapting this methodology, it is conceivable to introduce alkoxymethyl groups onto the aromatic rings of the phosphine oxide.
Chiral Phosphine Oxide Synthesis for Asymmetric Catalysis
Chiral phosphine oxides are valuable precursors to chiral phosphine ligands, which are essential in asymmetric catalysis for the synthesis of enantiomerically pure compounds. This compound can serve as a starting material for the synthesis of P-chiral phosphine oxides through transition metal-catalyzed cross-coupling reactions. These reactions typically involve the coupling of a secondary phosphine oxide (SPO) with an aryl halide.
Recent advancements have demonstrated that both palladium and nickel complexes can effectively catalyze the asymmetric arylation of racemic secondary phosphine oxides with aryl bromides, leading to the formation of P-chiral phosphine oxides with high enantioselectivity. cancer.govorganic-chemistry.orgnih.govnih.govresearchgate.netdocumentsdelivered.com
In a typical reaction, a racemic secondary phosphine oxide is reacted with an aryl bromide, such as one of the bromo-substituents on this compound, in the presence of a palladium or nickel catalyst and a chiral ligand. The chiral ligand is crucial for inducing enantioselectivity in the C-P bond formation.
A notable example is the use of a Pd/Xiao-Phos catalyst system for the cross-coupling of secondary phosphine oxides with aryl bromides, which provides P-chiral phosphine oxides in high yields and with excellent enantiomeric excess (ee). organic-chemistry.orgnih.govacs.org This method exhibits broad substrate scope, tolerating various functional groups on both the secondary phosphine oxide and the aryl bromide. organic-chemistry.org
Similarly, nickel-catalyzed enantioselective C(sp²)–P cross-coupling reactions have been developed for the synthesis of P-stereogenic phosphine oxides from racemic secondary phosphine oxides and aryl bromides under mild conditions. cancer.govnih.govresearchgate.netdocumentsdelivered.com These methods also demonstrate high yields and enantioselectivities. cancer.govnih.govresearchgate.net
The following table summarizes representative catalytic systems for the synthesis of chiral phosphine oxides from aryl bromides.
| Catalyst System | Aryl Halide | Secondary Phosphine Oxide | Yield (%) | ee (%) | Reference |
| Pd/Xiao-Phos | Aryl Bromides | Racemic SPOs | up to 96 | up to 97 | organic-chemistry.orgnih.gov |
| Ni(II)/Chiral Ligand | Aryl Bromides | Racemic SPOs | High | up to 99 | cancer.govnih.govresearchgate.net |
These methodologies could potentially be applied to this compound, where each of the three bromo-groups could sequentially or simultaneously be coupled with a secondary phosphine oxide in the presence of a chiral catalyst to generate complex, potentially tripodal, chiral phosphine oxide structures. These resulting chiral phosphine oxides, after reduction, could serve as novel ligands in asymmetric catalysis.
Integration into Materials Science and Functional Systems
Development of Phosphorus-Containing Polymer Materials
The introduction of phosphorus-containing moieties, such as phosphine (B1218219) oxides, into polymer backbones is a well-established strategy to improve material properties. While direct studies on Tris(3-bromophenyl)phosphine (B12593420) oxide are emerging, the broader family of phosphine oxides provides a strong indication of its potential applications.
Phosphine oxides with reactive functional groups can act as effective crosslinkers or chain extenders in the synthesis of various polymers. For instance, phosphine oxide-based polyols have been successfully used in the preparation of polyurethanes. researchgate.net These polyols react with isocyanates to form a crosslinked polyurethane network. The incorporation of the phosphine oxide unit into the polymer structure can significantly enhance the material's properties.
In a similar vein, phosphine oxide-containing diols can be incorporated into the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. researchgate.net The resulting polyesters exhibit modified thermal and mechanical properties. While specific examples detailing the use of Tris(3-bromophenyl)phosphine oxide as a crosslinker or chain-extender are not yet widely published, its structural features suggest it could be chemically modified to introduce reactive hydroxyl or other functional groups, enabling its participation in polymerization reactions. The presence of the bulky, rigid brominated phenyl groups would be expected to influence the crosslinking density and the final properties of the resulting polyurethanes or polyesters.
The incorporation of phosphine oxide moieties into polymers is known to bring about several beneficial changes in material properties. cetjournal.it One of the most significant enhancements is in flame retardancy. researchgate.netresearchgate.net The phosphorus in the phosphine oxide acts in the condensed phase during combustion, promoting the formation of a stable char layer that insulates the underlying material from heat and reduces the release of flammable volatiles. researchgate.net The bromine atoms in this compound would further contribute to flame retardancy through a gas-phase radical trapping mechanism.
Furthermore, the rigid and polar nature of the phosphine oxide group can lead to an increase in the glass transition temperature (Tg) of the polymer, thereby improving its thermal stability. researchgate.netepa.gov The bulky phenyl groups also contribute to increased rigidity and can enhance mechanical properties such as tensile strength and modulus. The polarity of the P=O bond can also improve the adhesion of the polymer to various substrates.
| Property Enhancement | Mechanism |
| Flame Retardancy | Condensed phase char formation (from Phosphorus) and gas phase radical trapping (from Bromine). |
| Thermal Stability | Increased glass transition temperature (Tg) due to the rigid phosphine oxide group and bulky phenyl rings. researchgate.netepa.gov |
| Mechanical Properties | Increased rigidity from the bulky molecular structure can enhance tensile strength and modulus. |
| Adhesion | The polar P=O bond can improve bonding to various surfaces. |
Research has demonstrated the successful synthesis of high-performance nadimide resins using a close structural analog, tris(3-aminophenyl)phosphine oxide (TAPO). Nadimide resins are a class of thermosetting polyimides known for their excellent thermal stability and are used in high-temperature applications.
In a study, nadimide-endcapped oligomeric resins were prepared by reacting nadic anhydride (B1165640) with a dianhydride and TAPO. researchgate.net The resulting resins exhibited high char yields, indicating excellent thermal stability and flame-retardant properties. The thermal decomposition of these resins occurred in multiple steps, and the cured resins showed remarkable stability.
Table of Thermal Properties of TAPO-based Nadimide Resins
| Resin Composition | Char Yield at 800°C (%) |
|---|---|
| TAPO-based Nadimide Resin 1 | 63 |
| TAPO-based Nadimide Resin 2 | 77 |
| TAPO-based Nadimide Resin 3 | 68 |
Data synthesized from a study on tris(3-aminophenyl)phosphine oxide-based nadimide resins. researchgate.net
Given the structural similarity, it is highly probable that this compound could be utilized in a similar fashion, likely after the chemical conversion of its bromo groups to reactive amine functionalities, to produce nadimide resins with potentially even greater flame retardancy due to the presence of bromine.
Applications in Electronic and Photovoltaic Materials
The electronic properties of triaryl phosphine oxides, including this compound, make them promising candidates for applications in organic electronics and photovoltaics. The phosphine oxide group is a strong electron-withdrawing group, which influences the electronic energy levels of the molecule.
Triaryl phosphine oxides have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). epa.govrsc.org The phosphine oxide moiety helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. The bulky nature of the triaryl phosphine oxide structure can also help to create amorphous films with good morphological stability, which is crucial for device longevity.
The high triplet energy of some phosphine oxide derivatives makes them suitable as host materials for phosphorescent emitters in OLEDs, preventing the back-transfer of energy from the emitter to the host. Furthermore, the polar phosphine oxide group can help to passivate charge traps at interfaces within the device, leading to improved charge transport and reduced non-radiative recombination, which ultimately enhances device efficiency and stability.
In the field of photovoltaics, phosphine oxide-containing small molecules have shown promise as functional interlayers in perovskite solar cells. A study on a related compound, tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO), demonstrated its effectiveness as an n-type interlayer.
Impact of a Phosphine Oxide-Based Interlayer on Perovskite Solar Cell Performance
| Parameter | Control Device | Device with TIPO Interlayer |
|---|---|---|
| Power Conversion Efficiency (PCE) | Lower | Higher |
| Charge Transport | Less Efficient | More Efficient |
| Defect Passivation | Lower | Higher |
| Device Stability | Lower | Higher |
Qualitative data based on a study of a phosphine oxide-containing interlayer in perovskite solar cells.
Given these findings, this compound, with its inherent electronic properties and potential for defect passivation, represents a promising candidate for the development of novel functional interlayers in perovskite solar cells and other optoelectronic devices.
Nanomaterial Precursors
The synthesis of nanomaterials often relies on the use of specific precursor molecules that decompose or react under controlled conditions to form the desired nanostructures. The composition and structure of the precursor can significantly influence the properties of the resulting nanomaterials.
Transition metal phosphide (B1233454) (TMP) nanoparticles are a class of materials that have shown promise in various applications, including catalysis and energy storage. chemrxiv.org The synthesis of these nanoparticles often involves the reaction of a metal precursor with a phosphorus source at elevated temperatures. nih.gov While various trialkyl- and triarylphosphines, as well as acylphosphines, have been successfully employed as phosphorus precursors in the synthesis of metal phosphide nanoparticles, a detailed review of the scientific literature does not indicate that this compound has been specifically utilized for this purpose. chemrxiv.orgnih.gov General methods for synthesizing metal phosphide nanoparticles involve the thermal decomposition of metal-phosphine complexes or the reaction of metal salts with phosphorus-containing reagents in high-boiling point solvents. nrel.govrsc.orgresearchgate.net The reactivity and decomposition pathways of the phosphorus precursor are critical in controlling the size, shape, and crystallinity of the resulting nanoparticles. nih.gov
Supramolecular Chemistry and Molecular Machines
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions are key to the construction of complex and functional molecular assemblies, including molecular machines.
A thorough review of the current scientific literature reveals a lack of specific research on the application of this compound in the fields of supramolecular chemistry and the development of molecular machines. The design of components for supramolecular assemblies and molecular machines often requires molecules with specific recognition sites and geometries to direct their assembly and function. While the structure of this compound, with its C3 symmetry and potential for halogen bonding, suggests it could be a candidate for such applications, there are no published studies detailing its use in these contexts.
Future Directions and Emerging Research Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of triarylphosphine oxides has traditionally relied on methods that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic pathways to Tris(3-bromophenyl)phosphine (B12593420) oxide and its derivatives. One promising avenue is the exploration of photocatalytic methods. For instance, a photoredox catalytic approach has been developed to construct novel phosphoryltriacetates from white phosphorus and α-bromo esters under mild conditions using blue light-emitting diodes (LEDs). researchgate.net This points towards the potential for direct, chlorine-free functionalization of white phosphorus with alkyl bromides to form phosphine (B1218219) oxides. researchgate.net
Another area of development is the refinement of cross-coupling reactions. While palladium-catalyzed C-P bond formation is a known method, future work could focus on using more earth-abundant metal catalysts like nickel. organic-chemistry.org Nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides has shown high efficiency for creating triarylphosphine oxides. organic-chemistry.org Adapting such methods for the synthesis of Tris(3-bromophenyl)phosphine oxide could offer a more cost-effective and sustainable alternative. Furthermore, the development of one-pot syntheses, such as the reaction of P-containing heterocycles with Grignard reagents, could streamline the production of functionally substituted phosphine oxides.
Research into the dearomatization of readily available triarylphosphine oxides also presents a novel synthetic strategy. For example, the hydrodearylation of triphenylphosphine (B44618) oxide to diphenylphosphine (B32561) oxide has been achieved using a sodium hydride-iodide composite, which can then be reacted with various electrophiles to generate unsymmetrical tertiary phosphine oxides. ntu.edu.sg Applying and adapting this methodology could provide access to a wider range of functionalized derivatives starting from this compound.
| Synthetic Approach | Potential Advantages | Key Areas for Development for this compound |
| Photocatalysis | Mild reaction conditions, use of visible light, potential for chlorine-free routes. researchgate.net | Adaptation to use brominated aryl precursors; optimization of photocatalyst and reaction conditions. |
| Nickel-Catalysis | Use of a more abundant and less expensive metal catalyst compared to palladium. organic-chemistry.org | Development of suitable nickel-ligand systems for the coupling of 1,3-dibromobenzene (B47543) derivatives. |
| One-Pot Syntheses | Reduced number of reaction and purification steps, leading to higher overall efficiency. | Design of appropriate phosphorus-containing starting materials and optimization of reaction conditions with Grignard reagents. |
| Dearylation-Functionalization | Access to unsymmetrical phosphine oxides from a common precursor. ntu.edu.sg | Investigation of the regioselectivity of the dearylation and subsequent functionalization of the brominated rings. |
Exploration of New Catalytic Transformations Utilizing Triarylphosphine Oxides
The phosphine oxide group is not merely a stable endpoint of many reactions but can also participate in or mediate catalytic cycles. Future research is expected to explore the catalytic potential of this compound, leveraging its unique electronic and steric properties.
One area of promise is in metal-free catalysis. Phenolic tertiary phosphine oxides have been identified as a class of metal-free catalysts for the activation of C–O bonds in aliphatic alcohols. iaea.org The presence of the electron-withdrawing bromine atoms in this compound could modulate the Lewis basicity of the phosphoryl oxygen, potentially leading to novel catalytic activities. Investigating its efficacy in reactions such as etherifications and esterifications under metal-free conditions is a logical next step.
Furthermore, the bromine atoms on the phenyl rings serve as handles for further functionalization, allowing for the creation of more complex ligand architectures. For example, the synthesis of a triphenylphosphine oxide with bisoxazoline ligands has been reported, which can then be used in catalysis. patsnap.com this compound could serve as a precursor to similar multidentate ligands, with the potential for applications in asymmetric catalysis. The development of chiral phosphine oxides is a significant area of research, and derivatization of this compound could lead to new classes of P-chiral ligands. liverpool.ac.uk
The catalytic Appel reaction, which involves the conversion of alcohols to alkyl halides, often utilizes a phosphine that is converted to a phosphine oxide in the course of the reaction. nottingham.ac.uk While this typically requires a stoichiometric amount of phosphine, catalytic versions are being developed where the phosphine oxide is reduced back to the phosphine. nottingham.ac.uk The electronic properties of this compound could influence the reactivity of the key alkoxyphosphonium bromide intermediate in such cycles.
| Catalytic Application | Role of this compound | Research Focus |
| Metal-Free Catalysis | Potential as a Lewis base catalyst for C-O bond activation. iaea.org | Evaluation in esterification, etherification, and other condensation reactions; study of the electronic effect of bromine atoms on catalytic activity. |
| Precursor to Complex Ligands | A scaffold for the synthesis of multidentate ligands via functionalization of the C-Br bonds. patsnap.com | Synthesis of novel chiral and achiral ligands and their application in transition-metal-catalyzed reactions. |
| Appel-type Reactions | Potential to influence the reactivity and selectivity of the reaction. nottingham.ac.uk | Investigation of its role in catalytic Appel reactions and the development of efficient in-situ reduction methods. |
Advanced Computational Modeling for Predictive Design of Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. researchgate.net Future research on this compound will undoubtedly benefit from advanced computational modeling to guide the design of new functional materials.
DFT calculations can be employed to predict the electronic properties of this compound, such as its HOMO and LUMO energy levels, which are crucial for its application in optoelectronic devices. researchgate.net These calculations can help in understanding how the number and position of bromine atoms affect the molecule's electron-transporting or hole-blocking capabilities. For instance, computational studies on the basicity of the phosphoryl oxygen in different phosphine oxides have provided insights into their extraction behavior of metal ions. iaea.org Similar studies on this compound could predict its potential as an extractant or as a host material in OLEDs.
Modeling can also be used to study the intermolecular interactions and solid-state packing of this compound. This is particularly important for understanding its polymorphism and for designing materials with specific crystalline structures and properties. uni.lu Furthermore, computational models can predict the inversion barriers of phosphines derived from the reduction of this compound, which is critical for the design of configurationally stable chiral phosphine ligands. liverpool.ac.uk
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy levels. researchgate.net | HOMO/LUMO energies, electron affinity, ionization potential, band gap. |
| Time-Dependent DFT (TD-DFT) | Modeling of excited state properties. researchgate.net | Absorption and emission spectra, triplet energy levels for OLED applications. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in condensed phases. | Solid-state packing, polymorphism, and interactions with other molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Nature and strength of halogen bonds and other non-covalent interactions. |
Expanding Applications in Optoelectronic Devices and Advanced Functional Materials
The phosphine oxide group is a well-established building block for materials used in organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing nature and high triplet energy. capes.gov.br this compound is a promising candidate for such applications, and future research will likely focus on its incorporation into high-performance optoelectronic devices.
Specifically, it can be explored as a host material for phosphorescent emitters, particularly for blue OLEDs, where a high triplet energy host is essential to prevent energy back-transfer from the dopant. The bromine atoms could also enhance intersystem crossing, potentially leading to more efficient phosphorescence. Research into phosphine oxides with tris(benzoxazole/benzothiazole) moieties has demonstrated their potential in OLEDs, and similar derivatization of this compound could yield novel emitting or host materials. acs.org
Beyond OLEDs, the high bromine content of this compound makes it an interesting candidate for flame-retardant polymers. The phosphine oxide moiety itself contributes to flame retardancy, and the presence of bromine can act synergistically. Future work could involve the incorporation of this compound as an additive or a reactive flame retardant in various polymer matrices.
The bromine atoms also provide a pathway to create functional polymers. For example, they can be converted to other functional groups or used as polymerization points for the synthesis of novel polymers with high refractive indices or other desirable optical properties.
| Application Area | Potential Role of this compound | Key Research and Development |
| Organic Light-Emitting Diodes (OLEDs) | Host material for phosphorescent emitters, electron transport material. capes.gov.br | Synthesis and characterization of OLED devices, investigation of device efficiency, lifetime, and color purity. |
| Flame Retardants | Additive or reactive flame retardant for polymers. | Evaluation of flame retardant properties in various polymer systems (e.g., polycarbonates, epoxies). |
| Functional Polymers | Monomer or precursor for polymers with specialized optical or electronic properties. | Development of polymerization methods utilizing the C-Br bonds and characterization of the resulting polymers. |
Synergistic Approaches Combining Synthesis, Theory, and Application in Phosphine Oxide Research
The future of research on this compound and related compounds lies in a synergistic approach that tightly integrates synthesis, computational modeling, and application-oriented studies. This integrated workflow allows for a more rational and efficient discovery and development of new materials and catalysts.
This approach would begin with computational modeling to predict the properties of hypothetical derivatives of this compound. Based on these predictions, promising target molecules would be synthesized. The experimental characterization of these new compounds would then provide feedback to refine the computational models, leading to a continuous cycle of design, synthesis, and testing.
For example, in the development of new OLED host materials, DFT calculations could identify derivatives of this compound with optimal electronic properties. researchgate.net These target molecules would then be synthesized, and their photophysical properties measured. The experimental data would be used to validate and improve the accuracy of the computational models, enabling the prediction of even better host materials. A similar integrated approach can be applied to the development of new catalysts, where computational studies can help in understanding reaction mechanisms and in designing more active and selective catalysts. acs.org
This synergistic strategy, combining the predictive power of theory with the practical insights of experimental chemistry, will be crucial for accelerating the pace of innovation in the field of phosphine oxide research and for fully realizing the potential of versatile building blocks like this compound.
Q & A
Q. What synthetic routes are recommended for preparing Tris(3-bromophenyl)phosphine oxide, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions, such as alkylation of tris(hydroxyphenyl)phosphine oxide with brominated reagents (e.g., 3-bromophenyl derivatives) in the presence of a base like K₂CO₃ . Post-synthesis, purity is typically assessed using high-performance liquid chromatography (HPLC) with ≥98.5% purity thresholds . Additional validation includes melting point analysis (150–157°C range) , ³¹P NMR spectroscopy to confirm phosphorus environment integrity, and X-ray crystallography for structural verification .
Q. How is the crystal structure of this compound derivatives determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, followed by structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL . Hydrogen bonding networks, such as N–H⋯O or O–H⋯O interactions in solvates, are analyzed to understand packing motifs . For example, ethanol solvates of tris(3-aminophenyl)phosphine oxide exhibit intermolecular hydrogen bonds critical for stabilizing crystal lattices .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Acute oral toxicity (H302) and aquatic environmental hazards (H412) require strict adherence to OSHA HCS guidelines . Use personal protective equipment (PPE) to avoid inhalation of dust/particulates. In case of spills, mechanically collect material to prevent environmental release . Storage should prioritize sealed containers away from oxidizers, with flashpoint considerations (180°C) .
Q. How does this compound function in ligand design for coordination chemistry?
- Methodological Answer : The phosphoryl oxygen acts as a Lewis base, coordinating to metals like Pd(II) or Ga(III) in complexes. Structural tuning (e.g., bromine substituents) enhances steric bulk and electronic effects, which are critical for catalytic activity or sensing applications . For example, tris(2-hydroxyphenyl)phosphine oxide derivatives form stable PdCl₂ complexes studied for anticancer activity .
Q. What analytical techniques are used to study hydrogen bonding interactions in this compound derivatives?
- Methodological Answer : Infrared (IR) spectroscopy identifies shifts in P=O stretching bands (~1200 cm⁻¹) due to hydrogen bonding . SC-XRD provides atomic-level resolution of intermolecular interactions, such as O–H⋯O bonds in ethanol solvates . Computational tools (e.g., density functional theory, DFT) model bond-length variations and electron density distributions .
Advanced Research Questions
Q. How do solvent effects influence ³¹P NMR chemical shifts in this compound coordination complexes?
- Methodological Answer : Solvent polarity alters shielding constants via dielectric interactions. For example, polar solvents (DMSO) deshield phosphorus nuclei, causing downfield shifts. To quantify, prepare solutions in deuterated solvents (CDCl₃, DMSO-d₆) and compare with gas-phase DFT calculations . Convergence studies ensure computational accuracy by benchmarking against experimental data .
Q. What mechanistic insights explain contradictory reaction outcomes when this compound is used in catalytic cycles?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., oxidative vs. reductive mechanisms). Isotopic labeling (¹⁸O) or kinetic isotope effects (KIE) can track oxygen transfer steps in Staudinger-like reactions . DFT studies reveal transition states, such as five-coordinate phosphadioxirane intermediates in phosphine oxygenation . Cross-referencing with tris(pentafluorophenyl) analogs helps isolate electronic vs. steric contributions .
Q. How can computational modeling predict the electronic structure of this compound in supramolecular assemblies?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing bromine groups lower LUMO energy, enhancing electrophilicity . X-ray absorption spectroscopy (XAS) validates 4f-orbital contributions in lanthanide complexes, complementing computational data .
Q. What environmental impact assessments are relevant for lab-scale use of this compound?
- Methodological Answer : Follow REACH guidelines for aquatic toxicity (WGK 2 classification) . Use high-resolution mass spectrometry (HRMS) to detect trace residues in waste streams. Biodegradability assays (e.g., OECD 301) quantify persistence, while QSAR models estimate ecotoxicity based on bromine substituent effects .
Q. Why do crystallographic studies of this compound derivatives show variability in P=O bond lengths?
- Methodological Answer :
Bond-length discrepancies arise from crystal packing forces (e.g., hydrogen bonding, π-stacking). In tris(pentafluorophenyl)phosphine oxide, two independent molecules in the asymmetric unit exhibit P=O variations (1.48 Å vs. 1.50 Å) due to differing intermolecular environments . Hirshfeld surface analysis quantifies these interactions, while multipole refinement in SC-XRD enhances electron density accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
